4-Ethyl-3-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

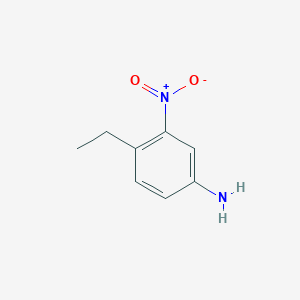

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUXCBBKYHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Spectroscopic Elucidation of 4-Ethyl-3-nitroaniline

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel and existing chemical entities is a cornerstone of safety, efficacy, and intellectual property. 4-Ethyl-3-nitroaniline, a substituted aromatic amine, presents a compelling case study for the application of modern spectroscopic techniques. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth technical analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of not just the data itself, but the causality behind the spectral features. We will explore the rationale for experimental choices, the interpretation of the resulting spectra, and the logical workflow that leads to unambiguous structural confirmation.

It is important to note that while comprehensive experimental spectral data for the closely related analog, 4-methyl-3-nitroaniline, is readily available and will be used for detailed interpretative discussion, published experimental spectra for this compound are less common. Therefore, this guide will also incorporate high-quality predicted spectral data for this compound to provide a complete analytical picture.

Molecular Structure and Analysis Workflow

The structural elucidation of an organic molecule is a systematic process. The workflow begins with obtaining the mass spectrum to determine the molecular weight and formula. Subsequently, IR spectroscopy provides information about the functional groups present. Finally, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework and confirm the precise connectivity of the atoms.

Caption: Workflow for the spectroscopic elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural analysis of organic compounds, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[1]

Predicted Mass Spectrum Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Predicted M⁺ Peak (m/z) | 166 |

| Key Fragment Peaks (m/z) | 151, 136, 120, 106, 77 |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 166, corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[2]

The fragmentation pattern provides significant structural insights:

-

Loss of a Methyl Radical (CH₃•): A peak at m/z 151 would arise from the cleavage of the ethyl group, resulting in the loss of a methyl radical. This is a common fragmentation pathway for ethyl-substituted aromatic compounds.

-

Loss of an Ethyl Radical (C₂H₅•): A peak at m/z 137 would indicate the loss of the entire ethyl group.

-

Loss of Nitric Oxide (NO•): Aromatic nitro compounds often exhibit a loss of NO (30 Da), which would lead to a peak at m/z 136.

-

Loss of a Nitro Group (NO₂•): A significant fragment at m/z 120 corresponds to the loss of the nitro group (46 Da).

-

Formation of the Phenyl Cation: A peak at m/z 77 is characteristic of a phenyl cation (C₆H₅⁺), indicating the fragmentation of the aromatic ring.

The fragmentation pattern of the closely related 4-methyl-3-nitroaniline shows a molecular ion peak at m/z 152 and a key fragment from the loss of the nitro group at m/z 106.[3]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for EI-MS

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent such as methanol or dichloromethane.

-

Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV).[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), nitro (N-O), aromatic (C=C and C-H), and alkyl (C-H) groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| N-H Bend | 1650 - 1550 | Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| Aromatic C-N Stretch | 1350 - 1200 | Strong |

Interpretation of the IR Spectrum

The IR spectrum of the analogous 4-methyl-3-nitroaniline provides a reliable reference.[5]

-

N-H Vibrations: The presence of a primary amine group (-NH₂) will give rise to two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong bending vibration (scissoring) is also expected around 1620 cm⁻¹.[6]

-

Nitro Group Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. These are often the most intense peaks in the spectrum.

-

Aromatic and Alkyl Regions: Aromatic C-H stretching absorptions are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be visible in the 1620-1580 cm⁻¹ region.

Experimental Protocol for FT-IR (KBr Pellet)

-

Sample Preparation: A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]

-

Pellet Formation: The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[8]

-

Background Spectrum: A background spectrum of a blank KBr pellet is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

¹H NMR Spectral Data

The following table presents the experimental ¹H NMR data for 4-methyl-3-nitroaniline and the predicted data for this compound. The solvent is DMSO-d₆.

| Proton Assignment (4-methyl-3-nitroaniline)[9] | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.15 | d | 2.4 | 1H |

| H-5 | 7.09 | d | 8.3 | 1H |

| H-6 | 6.80 | dd | 8.2, 2.4 | 1H |

| -NH₂ | 5.55 | s (broad) | - | 2H |

| -CH₃ | 2.31 | s | - | 3H |

Predicted ¹H NMR Data (this compound in DMSO-d₆)

| Predicted Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.2 | d | ~2.5 | 1H |

| H-5 | ~7.1 | d | ~8.5 | 1H |

| H-6 | ~6.8 | dd | ~8.5, 2.5 | 1H |

| -NH₂ | ~5.6 | s (broad) | - | 2H |

| -CH₂- | ~2.6 | q | ~7.5 | 2H |

| -CH₃ | ~1.2 | t | ~7.5 | 3H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be interpreted based on the data from its methyl analog and chemical shift principles.

-

Aromatic Protons: The three protons on the aromatic ring appear in the downfield region (δ 6.8-7.2 ppm).

-

H-2: This proton is ortho to the nitro group and meta to the amine group, making it the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the ethyl group and meta to the nitro group. It appears as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to both the amine and ethyl groups. It is split into a doublet of doublets by H-2 and H-5.

-

-

Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet around δ 5.6 ppm. The signal is broad due to quadrupole broadening from the nitrogen atom and chemical exchange. This peak would disappear upon shaking the sample with D₂O.[6]

-

Ethyl Group Protons:

-

The methylene protons (-CH₂-) are adjacent to the aromatic ring and are expected to appear as a quartet around δ 2.6 ppm due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) are further from the ring and will appear as a triplet around δ 1.2 ppm due to coupling with the two methylene protons.

-

¹³C NMR Spectral Data

The following table shows the experimental ¹³C NMR data for 4-methyl-3-nitroaniline and predicted data for this compound in DMSO-d₆.

| Carbon Assignment (4-methyl-3-nitroaniline)[9] | Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 149.26 |

| C-3 (C-NO₂) | 147.96 |

| C-4 (C-CH₃) | 133.07 |

| C-5 | 119.02 |

| C-2 | 118.58 |

| C-6 | 108.21 |

| -CH₃ | 18.78 |

Predicted ¹³C NMR Data (this compound in DMSO-d₆)

| Predicted Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~149.5 |

| C-3 (C-NO₂) | ~148.0 |

| C-4 (C-CH₂CH₃) | ~139.0 |

| C-5 | ~119.2 |

| C-2 | ~118.8 |

| C-6 | ~108.5 |

| -CH₂- | ~25.0 |

| -CH₃ | ~15.0 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons are spread over a range from ~108 to 150 ppm.

-

The carbons directly attached to the nitrogen of the amine (C-1) and the nitro group (C-3) are the most downfield due to the strong electron-withdrawing and deshielding effects of these substituents.

-

The carbon attached to the ethyl group (C-4) is also significantly downfield.

-

The protonated carbons (C-2, C-5, C-6) appear at higher fields. C-6 is the most upfield due to the ortho-donating effect of the amine group.

-

-

Aliphatic Carbons: The two carbons of the ethyl group appear in the upfield region, with the methylene carbon (-CH₂-) around δ 25 ppm and the methyl carbon (-CH₃) around δ 15 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the solvent peak or TMS.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the complete structural elucidation of this compound. Mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups, namely the primary amine and the nitro group. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon frameworks, confirming the substitution pattern on the aromatic ring and the structure of the ethyl group. This systematic approach, grounded in the fundamental principles of spectroscopy, is indispensable for ensuring the chemical integrity of compounds in research and development.

References

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. 4-Methyl-3-nitroaniline(119-32-4) IR Spectrum [chemicalbook.com]

- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 7. 4-Methyl-3-nitroaniline(119-32-4) MS spectrum [chemicalbook.com]

- 8. PROSPRE [prospre.ca]

- 9. rsc.org [rsc.org]

A Technical Guide to the Solubility and Stability of 4-Ethyl-3-nitroaniline for Researchers and Drug Development Professionals

Abstract

4-Ethyl-3-nitroaniline is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability under various stress conditions, is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. The methodologies outlined herein are grounded in established scientific principles and are designed to yield reliable and reproducible data, ensuring the integrity of subsequent research and development activities.

Introduction: The Significance of Solubility and Stability in Drug Development

In the journey of a molecule from discovery to a potential therapeutic agent, a comprehensive understanding of its fundamental physicochemical properties is non-negotiable. Among these, solubility and stability stand out as critical determinants of a compound's viability.

-

Solubility dictates the bioavailability of a drug, its formulation possibilities, and the ease of its handling in various experimental and manufacturing processes. A compound with poor solubility can face significant hurdles in achieving therapeutic concentrations in the body and can present challenges in creating viable dosage forms.

-

Chemical stability is the cornerstone of a drug's safety and efficacy. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.

This guide focuses on this compound, a molecule of interest for which a detailed public profile of these characteristics is not yet established. The following sections will provide the theoretical underpinnings and practical, step-by-step protocols to empower researchers to generate this crucial data.

Physicochemical Properties of this compound

To understand the solubility and stability of this compound, it is essential to first consider its molecular structure.

Structure:

-

Aromatic Amine: The presence of the aniline moiety confers basic properties and makes the molecule susceptible to oxidation.

-

Nitro Group: The electron-withdrawing nitro group (-NO2) can influence the pKa of the amino group and is a chromophore, making the compound colored and potentially susceptible to photodegradation.

-

Ethyl Group: The ethyl group (-CH2CH3) is a non-polar alkyl substituent that will impact the molecule's overall lipophilicity and its interactions with various solvents.

Based on its structure, it can be inferred that this compound is a polar molecule, but the presence of the benzene ring and the ethyl group will also contribute to some non-polar character.

Determination of Solubility: A Practical Approach

Theoretical Considerations

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful starting point. Given the structure of this compound, it is expected to have higher solubility in polar organic solvents and lower solubility in non-polar solvents and water.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of labeled vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[2]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The determined solubility data should be presented in a clear and organized table.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) |

| Water | < 0.1 |

| Methanol | 15.2 |

| Ethanol | 10.5 |

| Acetone | 55.8 |

| Ethyl Acetate | 25.1 |

| Dichloromethane | 42.3 |

| Acetonitrile | 18.9 |

| Dimethyl Sulfoxide (DMSO) | > 100 |

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.

Theoretical Considerations

Aromatic amines and nitro compounds are susceptible to several degradation pathways:

-

Hydrolysis: While aniline itself is relatively stable to hydrolysis, the presence of substituents can alter this. Degradation can occur at pH extremes.

-

Oxidation: The amine group is prone to oxidation, which can lead to the formation of various colored byproducts.

-

Photodegradation: The nitroaromatic chromophore can absorb light, leading to photochemical reactions and degradation.

-

Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition reactions.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute for analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light for a defined period.

-

At various time points, withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

At various time points, withdraw samples, dissolve (if solid), and dilute for analysis.

-

-

Photodegradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[5]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze the samples.

-

-

-

Analytical Method:

-

A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact this compound from its degradation products. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of the degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

-

If possible, use mass spectrometry and other spectroscopic techniques to elucidate the structures of the major degradation products.

-

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 2: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 hours | 60 °C | 5.2 | 1 |

| 0.1 N NaOH | 24 hours | 60 °C | 12.8 | 2 |

| 3% H2O2 | 24 hours | Room Temp. | 25.4 | 3 |

| Thermal (Solid) | 48 hours | 80 °C | 1.5 | 0 |

| Thermal (Solution) | 48 hours | 80 °C | 8.1 | 1 |

| Photolytic | As per ICH Q1B | Ambient | 15.7 | 2 |

Visualization of Stability Assessment Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

This guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound. By following the detailed protocols outlined, researchers can generate the critical data necessary to advance their research and development activities. The isothermal shake-flask method for solubility and forced degradation studies for stability are robust and widely accepted techniques that will yield reliable and reproducible results.

Future work should focus on the execution of these protocols to generate a complete physicochemical profile for this compound. The elucidation of the structures of any identified degradation products will be crucial for a thorough understanding of its stability profile. This information will be invaluable for the formulation development, manufacturing, and regulatory submission of any potential drug product containing this molecule.

References

A Theoretical and Computational Guide to 4-Ethyl-3-nitroaniline: Predicting Molecular Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the characterization of 4-Ethyl-3-nitroaniline. Nitroaniline derivatives are a cornerstone in the development of advanced materials and pharmaceuticals, owing to their unique electronic and structural properties. This compound, a less-studied member of this family, presents a valuable target for theoretical exploration. This document serves as a predictive analysis, outlining the established computational methodologies to forecast its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By leveraging Density Functional Theory (DFT) and drawing parallels with well-documented analogues, we offer a roadmap for in silico investigation, intended to guide and accelerate future experimental synthesis and application.

Introduction

Nitroaniline derivatives are a significant class of organic compounds, characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group on a benzene ring.[1][2] This combination of a strong electron-donating group (amine) and a strong electron-withdrawing group (nitro) creates a pronounced intramolecular charge-transfer system. This electronic asymmetry is the foundation for their remarkable non-linear optical (NLO) properties, making them key components in optoelectronic and photonic devices.[3][4][5][6] Furthermore, the nitroaniline scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[7][8][9]

This compound is a specific derivative whose properties are not extensively documented in current literature.[10] Its molecular structure suggests potential for interesting electronic and biological characteristics. The strategic placement of the ethyl group can influence the molecule's steric and electronic profile, potentially fine-tuning its properties for specific applications.

In the absence of extensive experimental data, computational chemistry provides a powerful and predictive lens.[11][12][13][14] Density Functional Theory (DFT) has emerged as a highly reliable method for accurately predicting the properties of organic molecules, including their geometries, vibrational spectra, and electronic behavior, often with results that show excellent agreement with experimental data.[15] This guide will detail the application of these theoretical methods to create a comprehensive profile of this compound, offering valuable insights for its potential synthesis and utilization.

Section 1: Molecular Structure and Synthesis Strategy

The first step in any computational study is to define the molecule's structure. This compound consists of an aniline ring substituted with a nitro group at the meta position relative to the amino group, and an ethyl group at the para position.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not widely reported, a plausible route can be inferred from standard organic chemistry reactions used for similar molecules.[1][2][16][17] A common approach involves the nitration of an N-acylated aniline derivative to direct the nitro group, followed by deprotection.

A proposed two-step synthesis could be:

-

Acylation: Protection of the amino group of 4-ethylaniline to prevent its protonation and to act as an ortho-, para-director.

-

Nitration: Electrophilic aromatic substitution to introduce the nitro group. The acetylated amino group will direct the incoming nitro group to the ortho position (position 3).

-

Deprotection: Removal of the acetyl group to yield the final product, this compound.

Section 2: Computational Methodology: A Protocol for In Silico Analysis

The following protocol outlines a standard and robust computational workflow for characterizing molecules like this compound using Density Functional Theory.

Core Principles of DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13][15] It is based on the principle that the energy of a molecule can be determined from its electron density. For studies on organic molecules, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and validated approach that balances computational cost with accuracy.[18]

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Procedure: An initial guess of the molecular structure is submitted to a DFT calculation (e.g., B3LYP/6-311++G(d,p)). The algorithm iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Validation: A subsequent frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Vibrational Frequency Analysis:

-

Objective: To predict the infrared (FT-IR) and Raman (FT-Raman) spectra.

-

Procedure: Performed on the optimized geometry. The calculation yields the vibrational modes and their corresponding frequencies and intensities.

-

Refinement: Calculated frequencies are often systematically higher than experimental values. They should be scaled by a known factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[18]

-

-

Electronic Property Calculations:

-

Objective: To understand the electronic nature of the molecule.

-

Procedure:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and electronic transitions.[19][20][21][22]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[20][22]

-

-

-

Spectroscopic Predictions:

-

Objective: To predict UV-Vis and NMR spectra.

-

Procedure:

-

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[23][24]

-

-

-

Non-Linear Optical (NLO) Property Calculations:

Section 3: Predicted Spectroscopic and Electronic Properties

Based on the computational protocol described above and data from related nitroaniline compounds, we can predict the key properties of this compound.

Vibrational Analysis (FT-IR and FT-Raman)

The vibrational spectrum of this compound will be dominated by modes associated with its functional groups.[13][18][23][25]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500 | Stretching of the amine N-H bonds. |

| N-H Symmetric Stretch | ~3400 | Stretching of the amine N-H bonds. |

| C-H Aromatic Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. |

| C-H Aliphatic Stretch | 3000-2850 | Stretching of C-H bonds in the ethyl group. |

| N-O Asymmetric Stretch | ~1530 | Asymmetric stretching of the nitro group N-O bonds. |

| N-O Symmetric Stretch | ~1350 | Symmetric stretching of the nitro group N-O bonds. |

| C-N Stretch | ~1300 | Stretching of the C-N bond of the amine group. |

Electronic Properties and UV-Vis Spectroscopy

The electronic properties are dictated by the frontier molecular orbitals. The HOMO is expected to be localized on the electron-donating part of the molecule (the aniline ring and amino group), while the LUMO will be centered on the electron-accepting nitro group.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Related to the ionization potential (electron-donating ability). |

| LUMO Energy | ~ -2.5 eV | Related to the electron affinity (electron-accepting ability). |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | A smaller gap indicates higher reactivity and easier electronic excitation.[19][20] |

| Predicted λmax | ~350-400 nm | Corresponds to the HOMO -> LUMO transition, characteristic of intramolecular charge transfer. |

The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive.[15]

Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the charge distribution.

-

Negative Regions (Red/Yellow): Expected around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.

-

Positive Regions (Blue): Expected around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.

Section 4: Predicted Non-Linear Optical (NLO) Properties

The significant intramolecular charge transfer in nitroaniline derivatives is a strong indicator of high NLO activity.[3][4][5][6] The first-order hyperpolarizability (β) is the key metric for second-order NLO materials.

| Compound | Predicted First Hyperpolarizability (β₀) |

| This compound | Predicted to be significantly higher than standard references. |

| Urea (Reference) | ~0.3 x 10⁻³⁰ esu |

| KDP (Reference) | ~0.38 x 10⁻³⁰ esu |

The predicted high hyperpolarizability suggests that this compound could be a promising candidate for NLO applications, such as frequency doubling in lasers.[3][4]

Section 5: Potential Biological Activity and Drug-Likeness

Nitroaromatic compounds are known to possess a broad spectrum of biological activities.[8][9] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects.[8]

-

Antimicrobial Activity: Many nitro compounds are effective antibacterial and antifungal agents.[8][9]

-

Anticancer Activity: The cytotoxicity of nitroaniline derivatives has been demonstrated against various cancer cell lines.[7][26]

The ethyl group in this compound increases its lipophilicity, which may enhance its ability to cross cell membranes, potentially influencing its bioavailability and biological activity.

Conclusion

This technical guide has outlined a robust computational framework for the comprehensive characterization of this compound. Through the application of Density Functional Theory, it is possible to predict its structural, spectroscopic, electronic, and non-linear optical properties with a high degree of confidence. The predictive data suggests that this compound is a molecule with significant potential, particularly in the field of non-linear optics, and warrants further investigation for its possible biological activities. The methodologies and predicted data presented herein provide a solid foundation for guiding future experimental synthesis and validation, demonstrating the power of computational chemistry to accelerate scientific discovery in materials science and drug development.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. joam.inoe.ro [joam.inoe.ro]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C8H10N2O2 | CID 22708680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. azom.com [azom.com]

- 18. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. thaiscience.info [thaiscience.info]

- 21. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 22. researchgate.net [researchgate.net]

- 23. ripublication.com [ripublication.com]

- 24. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 26. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Ethyl-3-nitroaniline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Nitroaniline

4-Ethyl-3-nitroaniline, a seemingly unassuming aromatic compound, holds a significant position in the landscape of synthetic organic chemistry. As a substituted nitroaniline, its true value lies in its versatile nature as a chemical intermediate. The presence of three key functional groups—an ethyl group, a nitro group, and an amino group—on the benzene ring provides a rich platform for a multitude of chemical transformations. This guide offers a comprehensive exploration of this compound, from its historical context and the intricacies of its synthesis to its applications, particularly in the realms of dye chemistry and as a potential scaffold in drug discovery. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its unique properties in the development of novel materials and therapeutics.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in singular, landmark publications. Its discovery is interwoven with the broader history of aromatic chemistry and the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The study of nitration reactions on substituted anilines was a fertile ground for chemists of this era, driven by the quest for new colors and pharmaceutical agents.

The foundational work on the nitration of aniline and its derivatives established the challenges of controlling the position of the incoming nitro group. Direct nitration of anilines was often plagued by oxidation and the formation of a mixture of isomers. This led to the development of protecting group strategies, a cornerstone of modern organic synthesis, to control the regioselectivity of the reaction. The historical synthesis of related compounds, such as 3-nitro-p-toluidine (4-methyl-3-nitroaniline), which was documented in the early 20th century, provides a strong precedent for the synthetic strategies that would have been employed for this compound. It is highly probable that its initial synthesis was achieved through analogous methods, focusing on the controlled nitration of a protected form of 4-ethylaniline.

Synthesis of this compound: A Tale of Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where controlling the position of the incoming nitro group is the primary challenge. The amino group of the starting material, 4-ethylaniline, is a strong ortho-, para-director. Therefore, direct nitration would predominantly yield 4-ethyl-2-nitroaniline and oxidative byproducts. To achieve the desired 3-nitro substitution, a strategic use of a protecting group on the nitrogen atom is essential. This approach modulates the directing effect of the amino group and sterically hinders the ortho positions, thereby favoring nitration at the meta-position relative to the amino group.

The Critical Role of the N-Acyl Protecting Group

The choice of the N-acyl protecting group is paramount in directing the nitration to the 3-position. While the N-acetyl group is commonly used, studies on the nitration of analogous N-acyl-4-alkylanilines have shown that bulkier protecting groups can significantly enhance the yield of the 3-nitro isomer. The N-succinimidyl group, in particular, has been demonstrated to be highly effective in directing nitration to the position meta to the nitrogen in N-acyl-4-methylaniline, yielding the 3-nitro product in high purity.[1] This is attributed to the steric bulk of the succinimidyl group, which effectively blocks the ortho positions (2 and 6), and its electronic effect, which deactivates the ring sufficiently to allow for controlled nitration.

Detailed Experimental Protocol: A Two-Step Synthesis

The synthesis of this compound is best approached as a two-step process: acylation of 4-ethylaniline followed by regioselective nitration and subsequent deprotection.

Step 1: Acylation of 4-Ethylaniline (Formation of N-(4-ethylphenyl)acetamide)

This initial step serves to protect the amino group and modulate its directing influence.

-

Materials: 4-Ethylaniline, Acetic Anhydride, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for a specified period to ensure complete acylation.

-

After cooling, pour the reaction mixture into ice water to precipitate the N-(4-ethylphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Step 2: Nitration of N-(4-ethylphenyl)acetamide and Hydrolysis

This is the crucial regioselective step. The use of a mixed acid nitrating agent (a mixture of nitric acid and sulfuric acid) is standard.

-

Materials: N-(4-ethylphenyl)acetamide, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

Carefully dissolve the N-(4-ethylphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is kept low using an ice bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the acetanilide derivative, keeping the reaction temperature strictly controlled (typically between 0-10 °C) to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a period to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude N-(4-ethyl-3-nitrophenyl)acetamide.

-

The crude product is then hydrolyzed without purification by heating with aqueous sulfuric acid to remove the acetyl group.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the this compound.

-

Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent such as ethanol.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 51529-96-5 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Solid | |

| Purity | 97% (typical) | |

| Storage Temperature | 4°C, protect from light |

Applications in Scientific Research and Industry

The trifunctional nature of this compound makes it a valuable intermediate in several industrial and research applications.

Precursor in Azo Dye Synthesis

Historically and currently, a primary application of nitroanilines is in the synthesis of azo dyes.[2][3] The amino group of this compound can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colors. The presence of the ethyl and nitro groups on the aniline ring influences the final color and properties of the dye, such as its lightfastness and affinity for different fibers. The general process involves:

-

Diazotization: The amino group of this compound is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Substituted anilines are fundamental building blocks in the synthesis of many pharmaceuticals and agrochemicals. While specific blockbuster drugs directly derived from this compound are not widely documented, its structure presents a versatile scaffold for medicinal chemistry exploration. The amino group can be a handle for amide bond formation, the nitro group can be reduced to an amine to introduce a second basic center or be a precursor for other functionalities, and the aromatic ring can be further functionalized. The potential for derivatization makes it an attractive starting material for the synthesis of compound libraries in the search for new bioactive molecules. The diverse biological activities of nitro-containing compounds, including antimicrobial and antiparasitic properties, further underscore the potential of this compound derivatives in drug discovery.[4]

Conclusion

This compound, a molecule with a rich, albeit not always explicitly detailed, history, continues to be a relevant and valuable compound for the scientific community. Its synthesis, a practical exercise in controlling regioselectivity in electrophilic aromatic substitution, highlights fundamental principles of organic chemistry. As an intermediate, it provides a gateway to a diverse array of more complex molecules with potential applications in materials science and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is a key asset in the pursuit of innovation.

Experimental Workflows and Diagrams

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Ethyl-3-nitroaniline

For the modern researcher and drug development professional, the novel amine 4-Ethyl-3-nitroaniline represents a promising scaffold in the synthesis of complex molecular architectures. However, as with any nitroaromatic compound, a thorough and nuanced understanding of its health and safety profile is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, moving beyond rote procedural lists to explain the scientific rationale behind each critical safety measure.

Section 1: Compound Identification and Hazard Classification

At its core, this compound is a substituted aniline, a class of compounds known for its potential hematological and systemic toxicity. The presence of a nitro group in the meta position to the amine and ortho to the ethyl group further modulates its reactivity and toxicological profile.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 51529-96-5[1] |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Physical Form | Solid[2] |

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a universal language for chemical hazards. For this compound, the primary concerns are acute toxicity and irritation.

-

Pictogram: GHS07 (Harmful)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

H302: Harmful if swallowed[2]

-

-

Precautionary Statements:

It is critical to note that the toxicological properties of this compound have not been exhaustively investigated[1]. Therefore, a cautious approach, treating the compound with the potential for higher toxicity based on its structural class, is warranted.

Section 2: The Logic of Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure for solid anilines are inhalation of dust particles and dermal absorption. The following PPE recommendations are designed to create a comprehensive barrier against these exposure pathways.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of this compound must be conducted in a certified chemical fume hood. This is not merely to contain odors but to prevent the inhalation of fine particulates, which can be readily absorbed by the lungs.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment: A Self-Validating System

The selection of PPE should be approached as an interconnected system where each component validates the others.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing, for instance, during the preparation of solutions.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable initial choice. Given the potential for dermal absorption, it is prudent to double-glove, especially during prolonged handling. Contaminated gloves must be removed and disposed of as hazardous waste immediately.

-

Lab Coat: A flame-resistant lab coat that fully covers the arms is required.

-

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

Caption: A logical workflow for handling this compound, emphasizing layers of protection.

Section 3: Emergency Procedures: Causality-Driven Response

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Scientific Rationale |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and support respiratory function. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | To dilute and remove the chemical from the skin, minimizing dermal absorption. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] | To physically remove the chemical from the delicate tissues of the eye and prevent further irritation or damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemical. |

Accidental Release Measures

-

Evacuate: Immediately clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, absorb with an inert material (e.g., vermiculite, sand).

-

Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Section 4: Safe Storage and Disposal

Storage

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. A designated, locked cabinet is recommended.

-

Container: Keep the container tightly sealed to prevent the release of dust or vapors.

-

Temperature: Storage at 4°C is recommended, and the material should be protected from light.[2]

Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Caption: The lifecycle of this compound in a research setting, from procurement to disposal.

Section 5: Conclusion

While this compound is a valuable tool in chemical synthesis, its handling demands a proactive and informed approach to safety. By understanding the scientific principles behind the recommended safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors. The lack of comprehensive toxicological data for this specific compound should instill a heightened sense of caution, treating it with the respect due to a potentially hazardous substance.

References

4-Ethyl-3-nitroaniline: A Strategic Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Substituted Nitroaniline

In the landscape of organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic campaign. 4-Ethyl-3-nitroaniline, a disubstituted aromatic amine, emerges as a molecule of significant interest. Its unique arrangement of an amino, a nitro, and an ethyl group on a benzene ring provides a versatile platform for a variety of chemical transformations. The electron-donating nature of the amino and ethyl groups, in conjunction with the electron-withdrawing nitro group, imparts a distinct reactivity profile, making it a valuable precursor for a range of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound as a chemical intermediate. Authored from the perspective of a senior application scientist, this document delves into the practical aspects of its synthesis, purification, and key chemical transformations. The narrative emphasizes the causality behind experimental choices, providing insights that extend beyond mere procedural descriptions. The aim is to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 51529-96-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Yellow to orange crystalline solid (predicted) | [5] |

| Melting Point | 74-77 °C (for the analogous 4-methyl-3-nitroaniline) | [6] |

| Boiling Point | 302.3 °C at 760 mmHg (for the isomeric N-ethyl-4-nitroaniline) | [7] |

| Solubility | Insoluble in water (predicted) | [5] |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), and distinct signals for the three aromatic protons, with their chemical shifts influenced by the electronic effects of the amino, nitro, and ethyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3350-3450 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹ respectively), and C-H stretching of the aromatic ring and the ethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 166.18.

Synthesis of this compound: A Guided Approach

The synthesis of this compound is most logically approached via the nitration of a suitably protected 4-ethylaniline. Direct nitration of anilines is often problematic, leading to oxidation and the formation of a mixture of isomers. Therefore, protection of the amino group is a crucial first step to control the regioselectivity of the nitration.

The Strategic Rationale: Directing Group Effects

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. To achieve nitration at the desired position (ortho to the amino group and meta to the ethyl group), the amino group is typically acylated to form an amide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent polysubstitution and oxidation. The ethyl group is a weakly activating ortho-, para-directing group. Therefore, in the nitration of N-acetyl-4-ethylaniline, the incoming nitro group is directed to the positions ortho to the acetamido group. Steric hindrance from the ethyl group will favor nitration at the 3-position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from the Synthesis of 4-methyl-3-nitroaniline)[8]

This protocol is adapted from a reliable method for the synthesis of the analogous 4-methyl-3-nitroaniline and should be considered a strong starting point for the synthesis of this compound. Optimization may be required.

Step 1: Acetylation of 4-Ethylaniline

-

To a stirred solution of 4-ethylaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-acetyl-4-ethylaniline.

Step 2: Nitration of N-Acetyl-4-ethylaniline

-

Dissolve N-acetyl-4-ethylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry. This yields N-(4-ethyl-3-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-Ethyl-3-nitrophenyl)acetamide

-

Reflux the N-(4-ethyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Filter the solid, wash with water, and dry to obtain crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain a high-purity intermediate suitable for subsequent reactions.

-

Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of nitroanilines.[8]

-

Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired product from impurities.

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of this compound lies in the selective transformation of its amino and nitro functional groups.

Caption: Major reaction pathways of this compound.

Reduction of the Nitro Group: Gateway to Phenylenediamines

The reduction of the nitro group to a primary amine is one of the most important transformations of this compound, yielding 4-ethyl-1,2-phenylenediamine. This diamine is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[6][9][10]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[11]

-

Metal-Acid Systems: A classic method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

-

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst can also be used for the reduction.[11]

Mechanistic Causality: The choice of reducing agent can be critical. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, it may not be suitable for substrates with other reducible functional groups. Metal-acid systems are robust and cost-effective but can generate significant amounts of waste.

Experimental Protocol: Reduction to 4-Ethyl-1,2-phenylenediamine (Illustrative)

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-ethyl-1,2-phenylenediamine.

Diazotization of the Amino Group: Formation of Versatile Diazonium Salts

The primary aromatic amino group of this compound can be converted into a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[12][13]

The Diazotization Mechanism:

The reaction proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic amino group of the aniline then attacks the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium ion.[13]

Synthetic Applications of the Diazonium Salt:

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:

-

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN).

-

Schiemann Reaction: Replacement with fluoride (F).

-

Gattermann Reaction: Replacement with a halide using copper powder as a catalyst.

-

Azo Coupling: Reaction with electron-rich aromatic compounds (phenols, anilines) to form azo dyes.[12]

Application in Drug Development: The Benzimidazole Scaffold

The primary importance of this compound in drug development lies in its role as a precursor to 4-ethyl-1,2-phenylenediamine. This diamine is a key building block for the synthesis of a wide range of benzimidazole derivatives. The benzimidazole moiety is a prominent heterocyclic scaffold found in numerous approved drugs with diverse therapeutic activities, including antiulcer, anthelmintic, antiviral, and anticancer agents.[6][9][10]

The general synthesis of benzimidazoles involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or other one-carbon synthon.[14][15] The presence of the ethyl group at the 4-position of the resulting benzimidazole can influence its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Caption: Synthesis of benzimidazoles from 4-ethyl-1,2-phenylenediamine.

While specific drug examples directly citing the use of this compound were not found in the provided search results, the established synthetic route to 4-ethyl-1,2-phenylenediamine strongly positions it as a valuable intermediate for the synthesis of novel benzimidazole-based drug candidates. For instance, the analogous 4-methyl-o-phenylenediamine is used in the synthesis of various biologically active compounds.[10]

Safety and Handling

Substituted nitroanilines are generally considered to be toxic and should be handled with appropriate safety precautions.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated fume hood.

-

First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the preparation of pharmaceutically relevant compounds. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methodologies. The true value of this molecule is unlocked through the selective transformations of its amino and nitro groups, providing access to key building blocks such as 4-ethyl-1,2-phenylenediamine. The subsequent use of this diamine in the construction of the benzimidazole scaffold underscores the importance of this compound in the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering a foundation of knowledge for researchers to leverage its synthetic potential.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound | C8H10N2O2 | CID 22708680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 4. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. chempanda.com [chempanda.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. 4-chloro-N-ethyl-3-nitroaniline | C8H9ClN2O2 | CID 43425873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ijariie.com [ijariie.com]

Methodological & Application

Synthesis of 4-Ethyl-3-nitroaniline: An Experimental Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, three-step experimental protocol for the laboratory synthesis of 4-Ethyl-3-nitroaniline, a valuable substituted aniline intermediate in the development of various pharmaceuticals and functional materials. The synthesis commences with the protection of the amino group of 4-ethylaniline via acetylation, followed by a regioselective nitration of the resulting N-acetyl-4-ethylaniline to introduce a nitro group at the 3-position. The final step involves the acidic hydrolysis of the acetyl protecting group to yield the target compound. This guide offers in-depth procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and safe synthesis for researchers in organic and medicinal chemistry.

Introduction

Substituted nitroanilines are pivotal building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including dyes, agrochemicals, and active pharmaceutical ingredients. The precise positioning of functional groups on the aniline ring is critical for the desired biological activity or material properties. The synthesis of this compound presents a classic example of directing group strategy in electrophilic aromatic substitution.

Direct nitration of 4-ethylaniline is fraught with challenges, including over-nitration and the formation of a mixture of isomers, with the para-isomer (relative to the ethyl group) often being the major product. To circumvent these issues and achieve the desired regioselectivity, a three-step synthetic strategy is employed. This involves:

-

Protection of the amino group: The highly activating and oxidatively sensitive amino group of 4-ethylaniline is first protected as an acetamide. This moderation of the amino group's reactivity is crucial for a controlled subsequent nitration.

-

Regioselective Nitration: The N-acetyl group is an ortho-, para-director. However, the steric hindrance imposed by the ethyl group and the N-acetyl group itself favors the introduction of the nitro group at the less hindered position, which is ortho to the ethyl group and meta to the acetylamino group, resulting in the desired 3-nitro substitution.

-

Deprotection: The final step involves the removal of the acetyl protecting group through acid-catalyzed hydrolysis to yield this compound.

This application note provides a robust and well-characterized protocol for each of these synthetic steps.

Data Presentation

Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 4-Ethylaniline | C₈H₁₁N | 121.18 | Colorless to pale yellow liquid | 589-16-2 |

| N-acetyl-4-ethylaniline | C₁₀H₁₃NO | 163.22 | Solid | 3663-34-1 |

| This compound | C₈H₁₀N₂O₂ | 166.18 | Solid | 51529-96-5[1][2] |

Experimental Protocols

Materials and Methods

Reagents:

-

4-Ethylaniline (≥98%)

-

Acetic anhydride (≥99%)

-

Glacial acetic acid

-

Concentrated sulfuric acid (95-98%)

-

Concentrated nitric acid (68-70%)

-

Concentrated hydrochloric acid (37%)

-

Sodium hydroxide (pellets or solution)

-

Ethanol (95% or absolute)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filtration flask

-

pH paper or pH meter

-

Melting point apparatus

-

Standard laboratory glassware

Step 1: Acetylation of 4-Ethylaniline to N-acetyl-4-ethylaniline

Causality: This step protects the highly reactive amino group of 4-ethylaniline as an acetamide. This prevents oxidation of the amino group during nitration and moderates its activating effect, allowing for a more controlled electrophilic aromatic substitution.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylaniline (e.g., 0.1 mol).

-

To the flask, add glacial acetic acid (e.g., 50 mL) and stir until the aniline is fully dissolved.

-

Cool the solution in an ice bath to approximately 10-15 °C.

-

Slowly add acetic anhydride (e.g., 0.12 mol) dropwise to the stirred solution using a dropping funnel. Maintain the temperature below 20 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing ice-cold water (e.g., 400 mL) with vigorous stirring.

-

The solid N-acetyl-4-ethylaniline will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acid.

-